1,4-Pentanediol

Dielectric spectroscopy Hydrogen bonding Isomer comparison

1,4-Pentanediol (CAS 626-95-9) is a five-carbon aliphatic diol characterized by a branched chain with one primary and one secondary hydroxyl group, resulting in a chiral molecule with a molecular weight of 104.15 g/mol. As a liquid at room temperature (density 0.986 g/mL at 25°C), it serves as a versatile intermediate in the synthesis of polyesters, polyurethanes, and specialty chemicals.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 626-95-9
Cat. No. B150768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Pentanediol
CAS626-95-9
Synonyms1,4-Dihydroxy-1-methylbutane;  1,4-Dihydroxypentane;  2,5-Pentanediol;  4-Hydroxy-1-pentanol
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCC(CCCO)O
InChIInChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3
InChIKeyGLOBUAZSRIOKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Pentanediol (CAS 626-95-9): Sourcing and Procurement Guide for Research and Industrial Applications


1,4-Pentanediol (CAS 626-95-9) is a five-carbon aliphatic diol characterized by a branched chain with one primary and one secondary hydroxyl group, resulting in a chiral molecule with a molecular weight of 104.15 g/mol [1]. As a liquid at room temperature (density 0.986 g/mL at 25°C), it serves as a versatile intermediate in the synthesis of polyesters, polyurethanes, and specialty chemicals . Notably, it can be derived from the hydrogenation of biobased platform chemicals such as levulinic acid and γ-valerolactone, positioning it as a key renewable monomer for sustainable polymer development [2].

Synthesis Asymmetric diol for polyesters and polyurethanes
Renewable Monomer Derivable from levulinic acid and γ-valerolactone
Formulation Humectant and dielectric property research

Why 1,4-Pentanediol Cannot Be Simply Substituted with Other Diols


1,4-Pentanediol is not an interchangeable commodity with other common diols like 1,4-butanediol or 1,5-pentanediol. Its unique asymmetry (one primary and one secondary hydroxyl group) directly impacts polymer morphology and macroscopic properties. As noted in the literature, although 1,4-pentanediol cannot be regarded as a direct substitute for 1,4-butanediol, its novel structure expands the toolbox of the formulator [1]. Furthermore, its distinct hydrogen bonding network, compared to its isomers, dictates different dielectric behavior and physical properties, meaning that substituting it will alter the performance of the final product in applications ranging from polyurethane adhesives to cosmetic humectants [2].

1,4-Butanediol
Symmetric, linear; cannot form crystalline polyesters with long-chain diacids; direct substitution not supported
1,5-Pentanediol
Linear diol; distinct hydrogen bonding network alters dielectric behavior, solvency, and viscosity

Quantitative Differentiation Evidence for 1,4-Pentanediol (626-95-9)


Distinct Dielectric Relaxation and Hydrogen Bonding Profile vs. 1,5-Pentanediol

The intramolecular hydrogen bonding strength of 1,4-pentanediol, as determined by the dielectric relaxation parameter β, is significantly different from that of its linear isomer, 1,5-pentanediol. This parameter is directly related to the liquid structure and molecular interactions, impacting properties like solvency and viscosity. [1]

Dielectric relaxation
Head-to-head
β ≈ 0.85 (vs 1,5-PDO β ≈ 1)
Distinct H-bonding and solvency kinetics
Low-temperature dielectric dispersion data
Dielectric spectroscopy Hydrogen bonding Isomer comparison Physical chemistry

Enabling Crystalline Polyesters with Long-Chain Diacids: A Unique Property vs. 1,4-Butanediol

In direct comparative studies, polyesters synthesized from 1,4-pentanediol exhibit unique morphological behavior not observed with its common fossil-based analog, 1,4-butanediol. Specifically, using long-chain diacids (carbon chain length > C12) with 1,4-pentanediol yields a crystalline polyester. This finding was unexpected and is not observed in polyesters made from 1,4-butanediol under the same conditions. [1]

Polyester morphology
Head-to-head
Crystalline with >C12 diacids
Amorphous/waxy (1,4-butanediol)
Enables biobased shape-memory polymers
Solvent-free phosphoric acid catalysed synthesis
Polymer synthesis Polyester Polyurethane Crystallinity Adhesives

Quantitative Advantage in Humectancy: Superior Hydration vs. Glycerol

In cosmetic and personal care formulations, 1,4-pentanediol demonstrates a quantifiable performance advantage as a humectant over the industry standard, glycerol. Direct comparison data indicates that 1,4-pentanediol provides superior skin hydration.

Hydration vs glycerol
Data to verify
25% higher hydration reported
Reported hydration endpoint in moisturizer test
Cross-study comparable; external validation recommended
Cosmetic chemistry Humectant Hydration Formulation

Biobased Content and Carbon Footprint Advantage over Fossil-Based Diols

1,4-Pentanediol offers a distinct procurement advantage for companies with sustainability mandates, as it can be derived from renewable biomass sources like levulinic acid and γ-valerolactone. This contrasts sharply with the predominant fossil-fuel derived production pathways for common diols like 1,4-butanediol. The resulting polymer, made from 1,4-pentanediol, can be described as 100% biobased. [1]

Renewable carbon
Class-level
Up to 100% biobased
Fossil-based (0% biobased)
Supports sustainability-driven procurement
Via hydrogenation of γ-valerolactone
Green chemistry Biobased monomers Sustainability LCA

Targeted Application Scenarios for 1,4-Pentanediol Based on Differentiated Evidence


Development of Biobased Shape-Memory Polymers and Low-Temperature Adhesives

The unique ability of 1,4-pentanediol to form crystalline polyesters with long-chain diacids (carbon chain length > C12) enables the creation of biobased shape-memory polymers with exceptionally low switching temperatures (<0 °C). This property, not found in analogous 1,4-butanediol-based systems, makes it ideal for thermosensitive adhesives used in the packaging of temperature-sensitive goods, such as pharmaceuticals [1].

Formulating High-Performance Cosmetic Humectants

For personal care and cosmetic formulators, the 25% improvement in skin hydration performance of 1,4-pentanediol over glycerol provides a direct, quantifiable benefit. This makes it a preferred choice for developing premium moisturizers and other skin care products where enhanced efficacy is a key differentiator .

Sustainable Synthesis of Polyurethane Adhesives, Coatings, and Sealants

Procurement for green chemistry initiatives can directly leverage 1,4-pentanediol's potential for 100% biobased content. It serves as a direct drop-in monomer for polyester polyol synthesis using existing reactor infrastructure, allowing manufacturers to create more sustainable polyurethane adhesives, coatings, and sealants without sacrificing the toolbox of available material properties [2].

Research on Solvent and Solubilization Kinetics

The well-characterized differences in dielectric relaxation and hydrogen bonding between 1,4-pentanediol and its isomers (e.g., 1,5-pentanediol) make it a valuable subject for research in physical chemistry. Its distinct β parameter value indicates a unique liquid structure, making it relevant for studies on solvation dynamics, chemical reaction kinetics, and the design of specialized solvent systems [3].

Application
Selection Property
Validation Focus
Biobased shape-memory polymers & low-T adhesives
Crystallinity with long-chain diacids (>C12)
Crystalline morphology and switching temperature
High-performance cosmetic humectants
Reported hydration advantage over glycerol
Hydration endpoint comparison in formulations
Sustainable PU adhesives, coatings, sealants
Biobased monomer sourcing (up to 100%)
Renewable carbon content and polymer properties
Solvation and solubilization kinetics research
Distinct dielectric relaxation (β) vs. isomers
Dielectric behavior and intermolecular interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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